3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(19-7)16-6-17(15)13(11)18/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGVLAYJVYTJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The synthesis begins with the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of Substituents: The amino group, fluorophenyl group, and methyl group are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using ammonia or an amine, while the fluorophenyl group can be added through a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable palladium catalyst.
Final Cyclization and Purification: The final step involves cyclization to form the desired thieno[2,3-d]pyrimidine structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis and purification steps.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, amines, fluorophenyl boronic acid, palladium catalysts, and organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds similar to 3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies show that modifications in the thieno[2,3-d]pyrimidine structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .
Antimicrobial Properties
Thieno[2,3-d]pyrimidine derivatives have also demonstrated antimicrobial activity. Compounds with similar structures have been tested against a range of bacteria and fungi, showing promising results. The presence of the fluorophenyl group is believed to play a crucial role in enhancing the antimicrobial efficacy of these compounds .
Positive Allosteric Modulation
Recent studies highlight the potential of thieno[2,3-d]pyrimidine-based compounds as positive allosteric modulators (PAMs) for certain receptors. Specifically, they have been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are critical targets in drug development for various diseases . This application underscores the versatility of this compound in pharmacological research.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Variations in substituents at specific positions on the thieno[2,3-d]pyrimidine ring can significantly influence potency and selectivity for biological targets. For example:
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| 4-Fluorophenyl Substituted | High antimicrobial activity | Enhanced potency observed |
| Methyl Group Variations | Altered receptor binding affinity | Critical for PAM activity |
These findings suggest that careful modification of the molecular structure can lead to improved therapeutic agents .
Case Study 1: Anticancer Evaluation
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against breast cancer cell lines. The compound this compound was synthesized and tested alongside other derivatives. Results indicated a significant reduction in cell viability at low micromolar concentrations .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activities, a library of thieno[2,3-d]pyrimidine compounds was screened against Gram-positive and Gram-negative bacteria. The results revealed that compounds with fluorinated phenyl groups exhibited superior antibacterial properties compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key analogs and their properties:
Key Observations
Substituent Impact on Activity: The 3-amino group in the target compound distinguishes it from sulfanyl (e.g., Compound 13) or mercapto derivatives, enabling stronger hydrogen-bond interactions with enzymes like DHFR . Fluorine vs. Methyl at Position 6: Improves metabolic stability compared to ethyl or ethoxycarbonyl substituents (e.g., 6g in ), which may reduce enzymatic degradation .
Synthetic Efficiency: Thieno[2,3-d]pyrimidin-4(3H)-ones are synthesized in high yields (72–88%) via cyclocondensation, whereas sulfanyl derivatives (e.g., Compound 13) require lower-yielding routes (59%) .
Biological Activity: Antifolate Activity: Compound 13 () inhibits TS and DHFR, critical in cancer therapy. The target compound’s 3-amino group may similarly engage folate-binding pockets . Fungicidal Activity: Triazole-substituted analogs () show 92% inhibition against Colletotrichum gossypii, but the target compound’s amino group may redirect activity toward prokaryotic or eukaryotic enzymes . β-Arrestin Inhibition: Barbadin () demonstrates substituent-driven selectivity, suggesting the target compound’s 4-fluorophenyl group could be optimized for kinase inhibition .
Research Findings and Implications
- Anticancer Potential: The target compound’s structure aligns with DHFR inhibitors (e.g., methotrexate), where the 3-amino group mimics the pteridine ring’s N3 position, a key binding site .
- Antibacterial Applications: Thieno[2,3-d]pyrimidin-4(3H)-ones with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit enhanced Gram-positive bacterial inhibition compared to unsubstituted analogs .
- Thermal Stability : High melting points (>300°C in sulfanyl derivatives) suggest robust stability, advantageous for formulation .
Biological Activity
3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with specific substitutions that enhance its biological activity. The presence of the fluorophenyl group and the amino group plays a crucial role in modulating its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, including this compound, as promising anticancer agents.
- Inhibition of Kinases : The compound exhibits inhibitory activity against key kinases involved in cancer progression. For instance, in vitro studies demonstrated that derivatives can inhibit VEGFR-2 and AKT pathways, leading to reduced cell proliferation and induced apoptosis in liver cancer cell lines (IC50 values ranging from 0.075 to 6.96 µM) .
- Cell Cycle Arrest : The compound has been shown to induce S phase cell cycle arrest, which is critical in preventing cancer cell division and growth .
Case Studies
A notable study reported on the cytotoxic effects of 4-amino-thieno[2,3-d]pyrimidines on various human cancer cell lines such as MCF-7 and MDA-MB-231. The most active derivative demonstrated an IC50 value of approximately 3 nM against these cell lines .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other thieno[2,3-d]pyrimidine derivatives:
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | VEGFR-2 | 0.075 | Kinase Inhibition |
| 4c | AKT | 4.60 | Kinase Inhibition |
| Compound IV | MCF-7 | 0.003 | Apoptosis Induction |
| Compound 6a | BALB 3T3 | >4000 | Low Cytotoxicity |
Pharmacokinetics and Metabolism
Studies indicate that certain modifications to the thieno[2,3-d]pyrimidine structure can enhance metabolic stability in liver microsomes. For example, the introduction of a trifluoromethoxy group has shown improved stability compared to other substitutions . This is crucial for developing therapeutic agents with favorable pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, derivatives with a 4-fluorophenyl group have been synthesized using 4-fluorobenzenethiol under reflux in polar aprotic solvents (e.g., DMF or DMSO), achieving yields of ~59–75% . Key parameters include temperature control (80–100°C), solvent selection, and stoichiometric ratios of reactants. Purity is confirmed by TLC (Rf values: 0.50–0.70 in CHCl3/MeOH systems) and elemental analysis .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation relies on:
- 1H NMR : Peaks at δ 2.41 (s, 3H for methyl), 6.56 (s, 2H for NH2), and 7.07–7.09 (m, 4H for fluorophenyl protons) .
- HRMS : Accurate mass determination (e.g., m/z = 321.0405 for C14H12N3OFS2 derivatives) .
- Melting point : High thermal stability (>300°C in some cases) indicates purity .
Q. What are the primary pharmacological targets of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how is activity screened?
- Methodological Answer : These compounds are evaluated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) using enzyme inhibition assays (IC50 values) and cell-based antiproliferative studies (e.g., against leukemia or solid tumor lines) . Radiolabeled binding assays and X-ray crystallography (e.g., SHELX-refined structures) aid in target validation .
Advanced Research Questions
Q. How can computational modeling guide the optimization of 3-amino-5-(4-fluorophenyl)-6-methyl derivatives for enhanced target affinity?
- Methodological Answer : Molecular docking (using software like AutoDock) and QSAR studies correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with binding to TS/DHFR active sites. For example, the 4-fluorophenyl group enhances π-π stacking with hydrophobic residues, while methyl groups improve metabolic stability . Free energy perturbation (FEP) calculations predict thermodynamic contributions of substitutions .
Q. What experimental strategies resolve contradictions in enzymatic vs. cellular activity data for this compound class?
- Methodological Answer : Discrepancies may arise from off-target effects or cell permeability limitations. To address this:
- Use isotopic tracing (e.g., ³H-labeled folate analogs) to quantify intracellular TS inhibition.
- Perform membrane permeability assays (e.g., PAMPA) to assess passive diffusion.
- Combine proteomics (e.g., SILAC) to identify non-target interactions .
Q. How does crystallographic data inform the design of analogs with improved solubility or reduced toxicity?
- Methodological Answer : X-ray structures (e.g., SHELX-refined PDB entries) reveal hydrogen-bonding networks and solvent-accessible regions. For instance:
- Introducing polar groups (e.g., carboxylates) at position 5 improves aqueous solubility without disrupting binding .
- Avoiding electron-deficient substituents reduces reactive metabolite formation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Methodological Answer : Racemization during cyclization steps is mitigated by:
- Chiral HPLC for separation (e.g., using amylose-based columns).
- Asymmetric catalysis (e.g., palladium-catalyzed coupling with chiral ligands) .
- In situ monitoring via FTIR or Raman spectroscopy to track reaction progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
